Comprehensive Technical Guide on (E)-3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol: Molecular Properties, Synthesis, and Applications in Cinacalcet Development
Comprehensive Technical Guide on (E)-3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol: Molecular Properties, Synthesis, and Applications in Cinacalcet Development
Executive Summary
In the landscape of modern pharmaceutical synthesis, allylic alcohols bearing trifluoromethylated aromatic rings serve as pivotal building blocks. (E)-3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol is a highly specialized intermediate and analytical reference standard[1]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous breakdown of its physicochemical properties, strategic synthetic methodologies, and its critical role in the manufacturing of the calcimimetic agent, Cinacalcet hydrochloride.
Molecular Identity & Physicochemical Profiling
Accurate analytical method validation (AMV) and quality control (QC) require strict adherence to the compound's fundamental properties[1]. The table below consolidates the quantitative and structural data for this molecule.
| Property | Value |
| IUPAC Name | (E)-3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol |
| Molecular Formula | C10H9F3O[2] |
| Molecular Weight | 202.17 g/mol [2] |
| CAS Registry Number | 64189-17-9 |
| SMILES | OC/C=C/C1=CC=CC(C(F)(F)F)=C1 |
| Physical State | Colorless to pale yellow viscous oil |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH); Insoluble in water |
Role in Drug Development: The Cinacalcet Pathway
The presence of the trifluoromethyl (-CF3) group at the meta position of the phenyl ring is critical for the lipophilicity, target binding affinity, and metabolic stability of the final Active Pharmaceutical Ingredient (API), Cinacalcet.
The title compound acts as a direct precursor in a highly streamlined synthetic route. By utilizing the allylic alcohol, chemists can perform an allylic oxidation to yield the corresponding cinnamaldehyde. Subsequent reductive amination with (R)-1-(1-naphthyl)ethylamine forms an imine intermediate.
Causality in Workflow Design: By forming the conjugated imine prior to alkene reduction, a single catalytic hydrogenation step (using Pd/C and H2 gas) can be employed to simultaneously reduce both the imine (to a secondary amine) and the alkene (to an alkane). This one-pot global reduction eliminates the need for intermediate isolation, maximizing overall yield.
Workflow of Cinacalcet API synthesis from the allylic alcohol intermediate.
Strategic Synthesis Methodologies
To synthesize (E)-3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol with high stereochemical purity, a two-step sequence utilizing a Horner-Wadsworth-Emmons (HWE) olefination followed by a selective hydride reduction is the industry standard.
Two-step stereoselective synthesis of the target allylic alcohol via HWE olefination.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating, ensuring that the chemist can verify the success of the reaction at each critical juncture.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: Synthesis of Ethyl (E)-3-[3-(trifluoromethyl)phenyl]acrylate.
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Causality for Reagent Selection: The HWE reaction is explicitly chosen over a standard Wittig olefination. The stabilized phosphonate carbanion inherently favors the formation of the thermodynamically stable (E)-alkene (>95% selectivity). This prevents the need for complex chromatographic separation of (Z)-isomers later in the pipeline.
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Procedure:
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Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.
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Add triethyl phosphonoacetate (1.2 eq) dropwise.
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Self-Validation Step: The immediate evolution of hydrogen gas (H2) and the formation of a clear solution serve as visual confirmation of active enolate formation.
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Introduce 3-(trifluoromethyl)benzaldehyde (1.0 eq) slowly to the enolate solution. Allow the reaction to warm to room temperature and stir for 2 hours.
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Quench with saturated aqueous NH4Cl and extract with EtOAc. Dry the organic layer over Na2SO4 and concentrate in vacuo.
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Protocol 2: Selective DIBAL-H Reduction
Objective: Conversion of the ester to (E)-3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol.
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Causality for Reagent Selection: Diisobutylaluminum hydride (DIBAL-H) is utilized instead of Lithium Aluminum Hydride (LiAlH4). LiAlH4 carries a high risk of over-reducing the conjugated alkene to a saturated alkane. DIBAL-H selectively coordinates to the ester carbonyl.
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Procedure:
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Dissolve the crude ester from Protocol 1 in anhydrous DCM and cool strictly to -78 °C using a dry ice/acetone bath.
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Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise.
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Causality for Temperature Control: The low initial temperature (-78 °C) prevents 1,4-conjugate addition to the alkene. Allowing the reaction to slowly warm to 0 °C ensures complete reduction of the intermediate aluminum hemiacetal to the primary alcohol.
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Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 7:3). The product will appear as a new, highly UV-active spot that stains strongly with KMnO4 (confirming the retention of the double bond).
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Quench the reaction by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 2 hours at room temperature.
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Causality for Workup: DIBAL-H reductions notorious for forming stubborn, gelatinous aluminum emulsions. Rochelle's salt acts as a chelating agent, breaking the emulsion into two distinct, easily separable layers, thereby maximizing API recovery.
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Analytical Characterization & Quality Control
In regulatory environments, unreacted (E)-3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol must be strictly monitored as a potential process impurity during Cinacalcet API manufacturing[1]. To validate the structural integrity and (E)-geometry of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Expected 1H NMR (400 MHz, CDCl3) Signatures:
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δ 7.40 - 7.65 ppm (m, 4H): Aromatic protons of the trifluoromethyl-substituted ring.
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δ 6.65 ppm (dt, J = 15.9, 1.5 Hz, 1H): Alkene proton adjacent to the aromatic ring.
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δ 6.42 ppm (dt, J = 15.9, 5.5 Hz, 1H): Alkene proton adjacent to the hydroxymethyl group.
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Diagnostic Insight: The large coupling constant (J = 15.9 Hz) between the two alkene protons definitively confirms the trans (E)-configuration. A (Z)-isomer would present a coupling constant closer to 10-12 Hz.
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δ 4.38 ppm (dd, J = 5.5, 1.5 Hz, 2H): The allylic methylene (CH2) protons.
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δ 1.65 ppm (br s, 1H): Hydroxyl (-OH) proton (exchangeable).
By adhering to these validated protocols and analytical benchmarks, research teams can ensure the high-fidelity synthesis and tracking of this critical pharmaceutical intermediate.
References
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Pharmaffiliates. "(E)-3-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol Reference Standard". Retrieved from[Link]
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Veeprho Pharmaceuticals. "Cinacalcet Impurities and Reference Standards: CAS 64189-17-9". Retrieved from [Link]
